molecular formula C18H18N2O3S2 B2648521 Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681163-42-8

Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2648521
CAS No.: 681163-42-8
M. Wt: 374.47
InChI Key: XKPAPEGPHNPXEO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the thiocyanate and carboxylate groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-5-(3-phenylpropanamido)isothiazole-4-carboxylate
  • Dimethyl 3-methyl-5-(3-phenylpropanamido)thiophene-2,4-dicarboxylate

Uniqueness

Ethyl 3-methyl-5-(3-phenylpropanamido)-4-thiocyanatothiophene-2-carboxylate is unique due to the presence of the thiocyanate group, which can impart distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents on the thiophene ring.

Properties

IUPAC Name

ethyl 3-methyl-5-(3-phenylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-23-18(22)16-12(2)15(24-11-19)17(25-16)20-14(21)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPAPEGPHNPXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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